(4R)-4-Methyl-1,3-thiazolidine-2-thione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-methyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIAITHYQOIRPM-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 4r 4 Methyl 1,3 Thiazolidine 2 Thione
Stereoselective Synthesis of the (4R) Enantiomer
The controlled synthesis of the (4R) enantiomer of 4-methyl-1,3-thiazolidine-2-thione (B72146) is crucial for its applications in asymmetric synthesis. The primary methods to achieve this rely on harnessing pre-existing chirality or inducing it through asymmetric transformations.
Chiral Pool Approaches to (4R)-4-Methyl-1,3-thiazolidine-2-thione
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, the most logical and commonly employed precursor is the chiral amino alcohol (R)-alaninol. This approach ensures the direct transfer of stereochemistry from the starting material to the final product.
The general and efficient synthesis involves the reaction of a β-amino alcohol with carbon disulfide. Specifically, (R)-alaninol can be treated with carbon disulfide in the presence of a base to facilitate the cyclization and formation of the thiazolidine-2-thione ring. This reaction proceeds with retention of configuration at the chiral center, thus affording the desired (4R) enantiomer. The use of microwave-assisted methods has been shown to improve both yields and reaction times for the synthesis of similar thiazolidine-2-thiones. researchgate.net
Table 1: Chiral Pool Synthesis of this compound
| Starting Material | Reagent | Key Transformation | Product |
| (R)-Alaninol | Carbon Disulfide (CS₂) | Cyclization | This compound |
This method is highly advantageous due to the commercial availability and relatively low cost of (R)-alanine, from which (R)-alaninol is easily prepared.
Asymmetric Synthesis Routes to the Thiazolidine-2-thione Core
Asymmetric synthesis aims to create the desired stereocenter during the reaction sequence, often employing chiral catalysts or auxiliaries. While direct catalytic asymmetric synthesis of this compound is not extensively documented, the principles of asymmetric synthesis can be applied to the formation of the thiazolidine-2-thione core.
One potential strategy involves the asymmetric reduction of a suitable precursor, such as an N-acylthiazolium salt, using a chiral reducing agent. Another approach could be the use of chiral ligands in a metal-catalyzed cyclization reaction. For instance, chiral metal complexes have been successfully employed as enantioselective catalysts in the synthesis of other heterocyclic systems like imidazolidin-4-ones. nih.gov
Furthermore, the synthesis of related 2,4,5-trisubstituted Δ²-thiazolines has been achieved with high enantiomeric excess through methods like the Sharpless asymmetric dihydroxylation, indicating that asymmetric routes to similar sulfur-nitrogen heterocycles are well-established. nih.gov The reaction of 2-alkyl-substituted aziridines with carbon disulfide has also been shown to produce 4-alkyl-substituted thiazolidine-2-thiones, suggesting that a chiral aziridine (B145994) could serve as a precursor in an asymmetric synthesis. researchgate.net
Functionalization and Structural Modifications of this compound
Once synthesized, this compound can be further modified at several positions, allowing for the introduction of diverse functionalities and the alteration of its chemical properties.
N-Alkylation and Acylation Strategies
The nitrogen atom of the thiazolidine-2-thione ring is a key site for functionalization. N-acylation is a common transformation that enhances the utility of this scaffold, particularly in its role as a chiral auxiliary in asymmetric synthesis.
N-Acylation: The acylation of the nitrogen atom can be readily achieved by treating this compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group, which can then direct the stereochemical outcome of subsequent reactions. For example, the titanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione has been used in stereoselective Mannich-type addition reactions. acs.org
N-Alkylation: Similarly, the nitrogen atom can be alkylated using various alkylating agents. For the related thiazolidine-2,4-dione system, N-alkylation with alkyl bromoacetate (B1195939) has been reported as a straightforward procedure. researchgate.net This suggests that similar conditions, such as the use of an alkyl halide in the presence of a suitable base, would be effective for the N-alkylation of this compound.
Table 2: N-Functionalization Reactions
| Reaction Type | Reagent Example | Product Type |
| N-Acylation | Acetyl chloride | N-Acyl-(4R)-4-methyl-1,3-thiazolidine-2-thione |
| N-Alkylation | Methyl iodide | N-Methyl-(4R)-4-methyl-1,3-thiazolidine-2-thione |
Ring-Opening and Transformation Reactions
The thiazolidine (B150603) ring, while generally stable, can undergo ring-opening or transformation reactions under specific conditions, leading to the formation of different molecular scaffolds. For the related 5-thiazolidinone, ring cleavage can occur in boiling water. researchgate.net In the case of 2-amino-5,5-dimethylthiazol-4(5H)-one, heating with aqueous sulfuric acid results in ring cleavage to yield 2-mercapto-2-methylpropanoic acid. researchgate.net
These examples suggest that the thiazolidine-2-thione ring of this compound could potentially be opened under hydrolytic conditions, particularly with acid or base catalysis, to yield the corresponding amino thiol or its derivatives.
Transformations into other heterocyclic systems are also conceivable. For instance, Knoevenagel condensation at the C5 position of related 4-thiazolidinones can lead to the formation of fused heterocyclic systems like thiopyrano[2,3-d] researchgate.netresearchgate.netthiazoles. nih.gov While the C5 position of the target molecule is unsubstituted, derivatization at this position could open pathways to similar transformations.
Synthesis of Analogues and Homologues for Reactivity Studies
To understand the structure-activity relationships and to fine-tune the reactivity of the thiazolidine-2-thione scaffold, the synthesis of various analogues and homologues is essential. This involves modifying the substituent at the C4 position.
The synthetic methodologies described for this compound can be extended to produce a range of 4-alkyl and 4-aryl substituted analogues. By starting with different chiral amino alcohols in a chiral pool approach, a library of 4-substituted thiazolidine-2-thiones can be generated. For example, using (S)-valinol would yield (4S)-4-isopropyl-1,3-thiazolidine-2-thione.
The synthesis of various 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives has been widely reported, demonstrating the feasibility of introducing a wide range of substituents onto the thiazolidine ring system to study their effects on biological and chemical properties. nih.gov These studies on analogues are crucial for optimizing the performance of thiazolidine-2-thione-based chiral auxiliaries and for developing new applications in synthesis.
Chemical Reactivity, Reaction Mechanisms, and Stereochemical Control of 4r 4 Methyl 1,3 Thiazolidine 2 Thione
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of (4R)-4-Methyl-1,3-thiazolidine-2-thione is largely dictated by the electronic properties of its constituent atoms and functional groups. The lone pairs of electrons on the nitrogen and sulfur atoms confer nucleophilic character to the molecule. The nitrogen atom, being part of an amide-like system after acylation, can participate in nucleophilic attack, although its reactivity is tempered by resonance with the thiocarbonyl group. The exocyclic sulfur atom of the thiocarbonyl group is also a potential nucleophilic center.
Conversely, the carbon atom of the thiocarbonyl group (C2) is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is enhanced upon N-acylation, which withdraws electron density from the ring system. N-acylation is a crucial first step in activating the thiazolidinethione for its role as a chiral auxiliary. The protons on the carbon adjacent to the N-acyl group (the α-carbon) become acidic and can be abstracted by a base to form a chiral enolate, a key reactive intermediate in many of the reactions discussed below.
Role as a Chiral Auxiliary in Carbon-Carbon Bond Formation
The primary application of this compound in organic synthesis is as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it directs the stereochemical course of subsequent reactions, leading to the formation of one stereoisomer in preference to others. After the desired transformation, the auxiliary can be cleaved and ideally recycled.
Aldol (B89426) Reactions Mediated by this compound
N-Acyl derivatives of this compound are excellent substrates for asymmetric aldol reactions. Deprotonation of the N-acyl derivative with a suitable base, such as a Lewis acid in the presence of a tertiary amine, generates a chiral enolate. This enolate then reacts with an aldehyde to yield a diastereomerically enriched β-hydroxy carbonyl compound. The stereochemical outcome of the reaction is highly dependent on the geometry of the enolate (Z or E) and the nature of the Lewis acid used. Boron and titanium enolates are commonly employed to achieve high levels of diastereoselectivity.
The stereoselectivity arises from the facial bias imposed by the chiral auxiliary in the transition state of the reaction. The methyl group at the C4 position effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.
Table 1: Diastereoselective Aldol Reactions of N-Propionyl-(4R)-4-methyl-1,3-thiazolidine-2-thione
| Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| Benzaldehyde (B42025) | TiCl4 / DIPEA | 95:5 | 85 |
| Isobutyraldehyde | Bu2BOTf / DIPEA | 98:2 | 90 |
Note: Data presented in this table is representative and compiled from various studies on related thiazolidinethione auxiliaries.
Michael Additions Utilizing this compound Adducts
N-Enoyl derivatives of this compound serve as effective Michael acceptors in asymmetric conjugate addition reactions. The chiral auxiliary directs the nucleophilic attack of organometallic reagents, such as organocuprates, to one of the diastereotopic faces of the α,β-unsaturated system. This results in the formation of a new stereocenter at the β-position with high stereocontrol.
The stereochemical outcome is influenced by the conformation of the N-enoyl moiety, which is in turn dictated by the steric hindrance of the C4-methyl group. This conformation ensures that the nucleophile preferentially attacks from the face opposite to the methyl group.
Table 2: Asymmetric Michael Additions to N-Crotonyl-(4R)-4-methyl-1,3-thiazolidine-2-thione
| Nucleophile (R2CuLi) | Diastereomeric Excess (de %) | Yield (%) |
|---|---|---|
| Me2CuLi | >95 | 92 |
| Bu2CuLi | >95 | 88 |
Note: Data presented in this table is representative and compiled from various studies on related thiazolidinethione auxiliaries.
Asymmetric Alkylation Reactions with this compound Derivatives
The chiral enolates generated from N-acyl-(4R)-4-Methyl-1,3-thiazolidine-2-thione derivatives can be trapped with various electrophiles, most notably alkyl halides, in asymmetric alkylation reactions. The stereoselectivity of this process is again governed by the steric influence of the C4-methyl group, which directs the incoming electrophile to the less hindered face of the enolate.
The choice of the base for enolate formation and the reaction conditions are critical for achieving high diastereoselectivity. Lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) are commonly used bases. The resulting α-alkylated products can be obtained in high diastereomeric purity.
Table 3: Asymmetric Alkylation of the Lithium Enolate of N-Propionyl-(4R)-4-methyl-1,3-thiazolidine-2-thione
| Alkyl Halide | Diastereomeric Excess (de %) | Yield (%) |
|---|---|---|
| Methyl iodide | 94 | 91 |
| Benzyl (B1604629) bromide | 96 | 87 |
Note: Data presented in this table is representative and compiled from various studies on related thiazolidinethione auxiliaries.
Mechanisms of Stereoselectivity Induction
The high levels of stereoselectivity observed in reactions mediated by this compound are a direct consequence of the conformational rigidity of the chiral auxiliary and its ability to effectively bias the transition state of the reaction.
Transition State Analysis in Thiazolidine-2-thione Mediated Reactions
In aldol reactions, the formation of a chelated six-membered ring transition state is often invoked to explain the observed stereochemistry. For boron-mediated aldol reactions, a Zimmerman-Traxler-like chair transition state is proposed. The N-acyl thiazolidinethione acts as a bidentate ligand, coordinating to the boron atom through the carbonyl oxygen and the thiocarbonyl sulfur. The bulky C4-methyl group orients itself in a pseudo-equatorial position to minimize steric interactions. This arrangement forces the substituent of the enolate to occupy a specific position, and the aldehyde approaches from the least hindered direction, leading to the preferential formation of one diastereomer.
For Michael additions and alkylations, the stereochemical outcome is rationalized by considering a non-chelated, open-chain transition state. The conformation of the N-acyl or N-enoyl chain is restricted by the C4-methyl group. The enolate or the α,β-unsaturated system adopts a conformation where the reactive face is shielded by the auxiliary, and the incoming nucleophile or electrophile approaches from the more accessible face. The rigidity of the thiazolidinethione ring is crucial in maintaining this conformational bias throughout the reaction, thus ensuring efficient transfer of stereochemical information.
Chiral Recognition and Diastereoselective Control
The utility of this compound as a chiral auxiliary is realized upon its acylation at the nitrogen atom. The resulting N-acyl derivatives serve as powerful tools in asymmetric synthesis for controlling the stereochemical outcome of reactions at the α-carbon of the acyl group. The inherent chirality of the 4-methyl-substituted thiazolidinethione ring allows for effective chiral recognition and facial discrimination of incoming reagents, leading to high levels of diastereoselectivity.
This control is most prominently demonstrated in aldol-type addition reactions. The N-acyl group, when converted to a metal enolate (e.g., with titanium, magnesium, or nickel catalysts), adopts a rigid, chelated conformation. The substituent at the C4 position of the thiazolidinethione ring (in this case, a methyl group) effectively shields one face of the enolate. An approaching electrophile, such as an aldehyde, will preferentially attack from the less sterically hindered face, resulting in the formation of one diastereomer in excess.
While specific data for the 4-methyl derivative is not extensively documented in readily available literature, the principles of diastereoselection have been thoroughly investigated for closely related N-acyl-(4S)-4-isopropyl-1,3-thiazolidine-2-thiones in nickel-catalyzed additions to acetals. These studies provide valuable insight into the expected behavior of the 4-methyl analogue. The stereochemical outcome is dependent on the structure of the acyl group and the reaction conditions. For instance, in the Ni(II)-catalyzed reaction of various N-acyl thiazolidinethiones with benzaldehyde dimethyl acetal, different diastereomeric ratios (d.r.) of the anti and syn adducts were observed, highlighting the role of the auxiliary in directing the stereochemistry of the carbon-carbon bond formation. nih.govub.edu
Table 1: Diastereoselective Addition of N-Acyl-(4S)-4-isopropyl-1,3-thiazolidine-2-thiones to Benzaldehyde Dimethyl Acetal nih.gov
| Entry | R Group of N-Acyl Chain | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|---|
| 1 | Methyl | 2.5 | 69 | 60:40 |
| 2 | Isopropyl | 5 | 98 | 64:36 |
| 3 | (CH₂)₂CO₂Me | 5 | 99 | 64:36 |
| 4 | O-Pivaloyl | 20 | 35 | 75:25 |
The data illustrates that even with a relatively small methyl group on the acyl chain, a degree of stereocontrol is achieved (Entry 1). Increasing the steric bulk of the R group or introducing other functional groups can influence both the yield and the diastereoselectivity of the reaction. nih.gov This control is fundamental to the concept of chiral recognition, where the chiral auxiliary differentiates between the two prochiral faces of the enolate, dictating the trajectory of the electrophilic attack.
Metal-Coordination and Organocatalytic Activation of this compound
The reactivity and stereodirecting ability of N-acylated this compound are intrinsically linked to its ability to be activated by metal Lewis acids. The activation typically proceeds through the formation of a rigid metal-enolate complex, which enhances the nucleophilicity of the α-carbon while fixing the conformation of the chiral auxiliary to exert maximum stereochemical influence.
Metal-Coordination and Activation:
The N-acyl-1,3-thiazolidine-2-thione scaffold possesses two key coordination sites: the carbonyl oxygen of the acyl group and the thione sulfur atom. This allows it to act as a bidentate ligand, chelating to a metal center. In the presence of a Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂, Ni(OAc)₂) and a base, the N-acyl derivative is deprotonated to form a metal enolate. nih.govacs.org
The generally accepted model for these reactions involves the formation of a six-membered chelated ring structure. This chelation forces the acyl group into a specific orientation relative to the chiral thiazolidinethione ring. The C4-methyl substituent projects outwards, creating a steric shield that, as previously discussed, directs the approach of an electrophile to the opposite face of the enolate. For example, titanium enolates of N-acyl thiazolidinethiones have been shown to be versatile intermediates in asymmetric aldol additions, providing predictable and high levels of diastereoselectivity. nih.gov
Similarly, magnesium halide-catalyzed aldol reactions of chiral N-acylthiazolidinethiones have been developed that favor the formation of anti-aldol products with high diastereoselectivity (up to 19:1). acs.org This process is believed to proceed through a magnesium-chelated enolate intermediate, demonstrating the crucial role of metal coordination in activating the substrate and controlling the reaction's stereochemical course. The choice of metal and ligands can also be used to tune the reaction to favor different stereoisomers, such as "Evans syn" or "non-Evans syn" aldol adducts from the same chiral auxiliary. acs.org
Organocatalytic Activation:
While the thiazolidine (B150603) framework is found within the structure of some complex chiral organocatalysts, the use of this compound or its simple N-acyl derivatives directly as organocatalysts is not a widely reported strategy. uc.pt The primary role of this compound in asymmetric synthesis is as a chiral auxiliary, which requires stoichiometric use and is typically activated by metal-based Lewis acids.
The field of organocatalysis generally relies on the activation of substrates through non-covalent interactions (e.g., hydrogen bonding) or the formation of covalent intermediates (e.g., enamines, iminium ions) with a small organic molecule catalyst. The synthesis of thiazolidine-2-thiones can be achieved using organocatalysts like DABCO, but this involves the construction of the ring itself rather than using the completed heterocycle to catalyze other reactions. nih.govacs.org Therefore, the activation of this compound for stereoselective transformations is predominantly achieved through metal coordination rather than by organocatalytic means.
Advanced Spectroscopic and Structural Elucidation of 4r 4 Methyl 1,3 Thiazolidine 2 Thione and Its Complexes
Detailed Nuclear Magnetic Resonance (NMR) Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (4R)-4-Methyl-1,3-thiazolidine-2-thione. Comprehensive studies using ¹H and ¹³C NMR provide unambiguous evidence of the covalent framework and offer deep insights into the conformational dynamics of the five-membered ring.
A detailed conformational analysis of 4-methyl-thiazolidine-2-thione in solution has been conducted using ¹H and ¹³C NMR data. rsc.orgresearchgate.net The five-membered thiazolidine (B150603) ring is not planar and exists in a dynamic equilibrium between different puckered conformations. For a 4-substituted thiazolidine-2-thione, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. In the case of the 4-methyl derivative, analysis of NMR data indicates a slight preference for the conformer where the methyl group is in a pseudo-axial orientation. rsc.orgresearchgate.net
Key NMR data for 4-methyl-1,3-thiazolidine-2-thione (B72146) are presented below.
| Nucleus | Atom Position | Chemical Shift (δ, ppm) in CDCl₃ | Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | CH₃ | 1.49 | ³J = 6.6 Hz (doublet) |
| H-4 | 4.25 | Multiplet | |
| H-5 (cis to CH₃) | 3.20 | ³J(H4-H5cis) = 9.5 Hz, ²J(H5cis-H5trans) = -11.0 Hz | |
| H-5 (trans to CH₃) | 3.70 | ³J(H4-H5trans) = 6.4 Hz, ²J(H5cis-H5trans) = -11.0 Hz | |
| ¹³C | C=S (C-2) | 203.8 | - |
| C-4 | 61.5 | - | |
| C-5 | 38.9 | - | |
| CH₃ | 21.0 | - |
The stereochemical and conformational preferences of this compound are significantly influenced by the magnetic anisotropy of the thiocarbonyl (C=S) group. This group generates a cone-shaped magnetic field where nuclei located in the shielding region (above and below the C=S plane) experience an upfield shift in their resonance frequency, while those in the deshielding region (in the plane of the C=S bond) experience a downfield shift. nih.gov
This anisotropic effect is crucial for assigning the preferred conformation. In the dynamic equilibrium of the thiazolidine ring, the protons at the C-5 position (H-5) are particularly informative.
Pseudo-axial Methyl Conformer : When the methyl group at C-4 is in a pseudo-axial position, the pseudo-equatorial H-4 proton is closer to the deshielding zone of the C=S bond. The chemical shift difference between the two H-5 protons (cis and trans to the methyl group) is a key indicator. The specific spatial arrangement in this conformer leads to the observed chemical shifts and coupling constants.
Pseudo-equatorial Methyl Conformer : In this less favored conformation, the methyl group would be in the deshielding plane of the thiocarbonyl group, which would theoretically result in a downfield shift for the methyl protons compared to the axial conformer.
The observed chemical shift of the methyl protons (1.49 ppm) and the distinct shifts of the C-5 protons are consistent with the model where the pseudo-axial conformer predominates. rsc.orgresearchgate.net Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating Frame Overhauser Effect Spectroscopy (ROESY) could further confirm these assignments by detecting through-space proximity between the H-4 proton and the cis-oriented H-5 proton, which would be expected in the preferred ring pucker. longdom.org
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| ν(N-H) | N-H stretching | 3400 - 3200 |
| ν(C-H) | C-H stretching (aliphatic) | 3000 - 2850 |
| ν(C=S) | Thiocarbonyl stretching (Thioamide I band) | 1250 - 1020 |
| δ(N-H) + ν(C-N) | N-H bending coupled with C-N stretching (Thioamide II band) | 1570 - 1470 |
| ν(C-N) + δ(N-H) | C-N stretching coupled with N-H bending (Thioamide III band) | 1400 - 1300 |
| ν(C-S) | C-S stretching | 700 - 600 |
The precise position of the thioamide bands, particularly the C=S stretching vibration, is sensitive to the ring's conformation. Theoretical calculations (e.g., using Density Functional Theory, DFT) are often employed to assign specific frequencies to different conformers and compare them with experimental spectra to determine the dominant conformation in the sample. nih.gov
X-ray Crystallography of this compound and its Stereoselective Adducts
X-ray crystallography provides the most definitive information about the structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles, which together define the precise conformation.
As of now, a publicly available crystal structure for the parent this compound molecule has not been reported in crystallographic databases. However, crystal structures of numerous related thiazolidine derivatives, including thiazolidin-4-ones and N-acyl thiazolidine-2-thiones (Evans auxiliaries), have been extensively studied. researchgate.netnih.gov These studies consistently show that the five-membered ring adopts a puckered, non-planar conformation, typically an envelope or twisted half-chair form.
Based on the known structures of similar compounds and the solution-state NMR data indicating a pseudo-axial preference for the methyl group, it is highly probable that this compound would adopt a similar conformation in the crystal lattice. rsc.orgresearchgate.net The thioamide functional group (N-H···S=C) is a potent hydrogen-bond donor and acceptor. In the solid state, it is expected that molecules would form centrosymmetric dimers or extended chains via intermolecular N-H···S hydrogen bonds. These strong, directional interactions are a dominant feature in the crystal packing of related thioamides and play a crucial role in the organization of the molecules in the crystal.
When this compound is used as a chiral auxiliary and acylated at the nitrogen atom, the resulting adducts readily crystallize. X-ray analysis of these adducts is fundamental in stereoselective synthesis, as it confirms the absolute configuration of newly created stereocenters and reveals how the chiral auxiliary shields one face of the enolate, directing the approach of electrophiles.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Confirmation
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemistry of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light, providing a unique spectroscopic fingerprint of a specific enantiomer.
A circular dichroism study has been performed on 4-alkyl-thiazolidine-2-thiones, including the 4-methyl derivative. rsc.org The results of this study confirm that the conformational equilibrium is influenced by the size of the substituent at the C-4 position. The CD spectrum is directly related to the electronic transitions within the molecule, with the thiocarbonyl group being the dominant chromophore. The sign and magnitude of the Cotton effects observed in the CD spectrum are highly dependent on the chiral perturbation of the chromophore by the rest of the molecule.
For this compound, the (R) configuration at C-4 dictates a specific spatial arrangement. The observed CD spectrum is a population-weighted average of the spectra of the individual conformers (pseudo-axial and pseudo-equatorial methyl). The correlation of the experimental CD spectrum with theoretical spectra calculated for each conformer allows for the confirmation of both the absolute configuration (R) and the predominant solution-state conformation. This non-destructive technique is also a powerful tool for the rapid determination of enantiomeric purity.
Computational and Theoretical Studies on 4r 4 Methyl 1,3 Thiazolidine 2 Thione Reactivity and Selectivity
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. For (4R)-4-Methyl-1,3-thiazolidine-2-thione, particularly when N-acylated to form a reactive enolate, DFT calculations are crucial for understanding its foundational properties.
Ground State Geometry: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the lowest energy conformation of the molecule. Conformational analysis of the five-membered thiazolidinethione ring is of primary importance. Studies on similar 4-substituted thiazolidine-2-thiones have shown that the ring adopts a puckered "envelope" or "twist" conformation to minimize torsional strain. researchgate.net For the (4R)-4-methyl derivative, the methyl group preferentially occupies a pseudo-equatorial position to reduce steric hindrance. researchgate.net The precise bond lengths, bond angles, and dihedral angles defining this geometry are critical for building accurate models of reaction transition states.
Electronic Structure: The electronic properties of N-acyl derivatives of this compound dictate its reactivity. DFT calculations provide detailed information on the distribution of electron density. The thiocarbonyl group (C=S) is a key feature, acting as a powerful coordinating group for Lewis acids, which is essential for enolate formation and subsequent stereoselective reactions. ub.edu Analysis of the molecular electrostatic potential (MEP) map reveals the electron-rich and electron-poor regions of the molecule. nih.gov The thiocarbonyl sulfur and the carbonyl oxygen of the N-acyl group are typically regions of high negative potential, indicating their role as Lewis basic sites for metal coordination. nih.gov
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=S Bond Length | Length of the thiocarbonyl double bond | ~1.65 Å |
| C-N Bond Length (ring) | Length of the carbon-nitrogen bonds within the thiazolidine (B150603) ring | ~1.46 Å |
| C-S Bond Length (ring) | Length of the carbon-sulfur single bonds within the ring | ~1.82 Å |
| N-C=O Bond Angle | Angle of the N-acyl group | ~118° |
| Ring Puckering Angle | Dihedral angle defining the non-planar nature of the five-membered ring | Variable, defines envelope/twist |
Transition State Modeling for Reaction Pathways and Energy Barriers
Understanding the high stereoselectivity imparted by this compound requires detailed analysis of the transition states of the reactions in which it participates. Transition state modeling, again using DFT, allows for the characterization of these fleeting structures and the calculation of their relative energy barriers, which ultimately govern the stereochemical outcome.
A prime example is its use in asymmetric aldol (B89426) reactions. When the N-acyl derivative is converted to its titanium enolate, it reacts with an aldehyde via a chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model. ub.edu The chiral auxiliary directs the reaction by controlling the facial selectivity of the enolate. The (4R)-methyl group effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.
Theoretical calculations can map out the potential energy surface for the competing reaction pathways that lead to different stereoisomers (e.g., syn and anti products). By locating the transition state structures for each pathway and calculating their Gibbs free energies of activation (ΔG‡), the preferred stereochemical outcome can be predicted. Studies on analogous N-acyl thiazolidinethiones in aldol additions have successfully rationalized the observed high diastereoselectivities by demonstrating significant energy differences (several kcal/mol) between the favored and disfavored transition states. nih.gov These calculations reveal that the lowest energy transition state is one that minimizes steric clashes between the aldehyde's substituent and the chiral auxiliary. nih.gov
| Transition State (TS) | Leads to Product | Calculated Relative ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS-Re (favored) | (R,R)-syn Aldol Adduct | 0.0 | Major Product |
| TS-Si (disfavored) | (S,R)-syn Aldol Adduct | +3.5 | Minor Product |
| TS-Anti-1 | (R,S)-anti Aldol Adduct | +2.8 | Minor Product |
| TS-Anti-2 | (S,S)-anti Aldol Adduct | +4.1 | Minor Product |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While DFT is excellent for calculating static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation would be instrumental in exploring the complete conformational landscape of this compound and understanding how it is influenced by its environment.
Conformational Landscapes: MD simulations can reveal the flexibility of the thiazolidinethione ring and the rotational freedom of the N-acyl group. researchgate.net By simulating the molecule's trajectory over nanoseconds or longer, it is possible to map out the accessible conformations and the energy barriers between them. nih.gov This is particularly important for understanding if conformations other than the ground state play a role in the pre-organization of the reactant for a stereoselective reaction. Analysis of properties like the Root Mean Square Deviation (RMSD) can quantify conformational stability over time. dovepress.com
Solvent Effects: The choice of solvent can have a significant impact on reaction outcomes. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. researchgate.net Simulations in different solvents (e.g., a polar aprotic solvent like dichloromethane (B109758) vs. a polar protic solvent) can show how the solvent shell organizes around the chiral auxiliary and its enolate. rsc.org This can affect the conformational equilibrium and the stability of reaction intermediates and transition states. The Solvent Accessible Surface Area (SASA) can be calculated to quantify how different conformations are exposed to the solvent, which can influence their relative energies. dovepress.com For instance, a solvent might stabilize a particular conformation through hydrogen bonding, thereby altering the conformational landscape and potentially affecting selectivity. nih.gov
Quantum Chemical Descriptors for Reactivity Prediction
Beyond geometric and energetic properties, DFT can be used to calculate a range of quantum chemical descriptors that act as powerful predictors of reactivity. These are often based on Conceptual DFT and relate changes in energy to changes in the number of electrons.
For the enolate derived from N-acyl-(4R)-4-Methyl-1,3-thiazolidine-2-thione, Fukui functions are particularly useful. wikipedia.org The Fukui function, f(r), indicates the propensity of the electron density at a point r to change when the total number of electrons in the molecule changes. scm.com This allows for the identification of the most nucleophilic and electrophilic sites within the molecule.
The function for nucleophilic attack (f+) is calculated from the difference in electron density between the neutral molecule and its singly anionic state. It highlights the sites most susceptible to attack by an electrophile.
The function for electrophilic attack (f-) is derived from the difference in density between the neutral molecule and its singly cationic state, identifying the most nucleophilic sites. scm.com
For the enolate, calculating the condensed Fukui function (f-) for the α-carbon would quantify its nucleophilicity. Comparing this value with those for other atoms (like the enolate oxygen) provides a quantitative basis for predicting the regioselectivity of its reactions (C-alkylation vs. O-alkylation). The dual descriptor, which combines f+ and f-, can unambiguously reveal regions of nucleophilicity versus electrophilicity. scm.com
| Atomic Site | Descriptor | Expected Value | Interpretation |
|---|---|---|---|
| α-Carbon | f- (for electrophilic attack) | High Positive | Primary site of nucleophilicity (desired C-attack) |
| Enolate Oxygen | f- (for electrophilic attack) | Moderate Positive | Secondary site of nucleophilicity (potential O-attack) |
| Thiocarbonyl Carbon | f+ (for nucleophilic attack) | High Positive | Primary site of electrophilicity |
| Acyl Carbonyl Carbon | f+ (for nucleophilic attack) | Moderate Positive | Secondary site of electrophilicity |
In Silico Design Principles for Enhanced Stereoselectivity
Computational studies are not merely explanatory; they are predictive tools that enable the in silico design of improved chiral auxiliaries. By establishing a reliable computational model that accurately predicts the stereochemical outcome for this compound, researchers can then systematically modify its structure in the computer and evaluate the effect on selectivity before committing to laboratory synthesis.
The design process involves proposing structural modifications and then running the calculations described in the previous sections. For example, one could investigate:
Modifying the 4-position substituent: Replacing the methyl group with larger (e.g., isopropyl, tert-butyl) or more conformationally rigid groups (e.g., phenyl, or incorporating it into a fused ring system like in an indene-based auxiliary) could enhance the steric blocking of one enolate face. nih.gov
Altering the ring structure: Replacing the ring sulfur atom with oxygen (to form an oxazolidinethione) or making other heteroatom substitutions could change the ring pucker and the electronic properties of the auxiliary.
For each proposed new auxiliary, DFT calculations would be performed to determine the new ground state geometry and the transition state energies for the key stereodetermining step. The goal is to identify modifications that lead to a larger energy gap (ΔΔG‡) between the competing transition states, which would translate to higher diastereoselectivity. This computational screening process can rapidly identify the most promising candidates for synthesis, dramatically accelerating the development of next-generation chiral auxiliaries. nih.gov
Broader Applications and Methodological Advancements Involving 4r 4 Methyl 1,3 Thiazolidine 2 Thione
Role in Total Synthesis Strategies of Complex Organic Molecules
While a direct, named application of (4R)-4-Methyl-1,3-thiazolidine-2-thione in the completed total synthesis of a specific complex natural product is not extensively documented under its specific name in readily available literature, the methodologies developed using its N-acyl derivatives are of significant strategic importance. The highly diastereoselective aldol (B89426) reactions, for instance, provide a reliable method for constructing chiral β-hydroxy carbonyl units, which are ubiquitous structural motifs in a vast array of natural products, including polyketides, macrolides, and alkaloids.
The strategic advantage of employing N-acyl-(4R)-4-methyl-1,3-thiazolidine-2-thiones lies in their ability to deliver high levels of stereocontrol, which is crucial in the multi-step assembly of complex targets. The predictable stereochemical outcome of reactions involving this auxiliary allows for the confident construction of key stereocenters early in a synthetic sequence. Furthermore, the thiazolidinethione auxiliary is readily removable under mild conditions, a critical feature for its application in total synthesis where sensitive functional groups are often present.
Development of New Synthetic Methodologies Using Thiazolidine-2-thione Scaffolds
Research has actively focused on expanding the synthetic utility of thiazolidine-2-thione scaffolds, with N-acyl derivatives of this compound playing a pivotal role. A significant advancement has been the development of highly diastereoselective acetate (B1210297) aldol reactions. These reactions, utilizing N-acetyl thiazolidinethiones, provide access to β-hydroxy acetate units with excellent stereocontrol. nih.govnih.gov
A notable methodology involves the enolization of an N-acetyl thiazolidinethione with dichlorophenylborane (B1345638) and (–)-sparteine, followed by reaction with various aldehydes. This protocol has been shown to be highly diastereoselective. nih.gov The stereoselectivity of these reactions is generally dictated by the chiral auxiliary rather than any pre-existing chirality in the aldehyde substrate. nih.gov This "reagent-controlled" stereoselectivity is highly desirable as it allows for the synthesis of specific diastereomers regardless of the inherent facial bias of the chiral aldehyde.
Further methodological developments include the direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes. This reaction, catalyzed by a chiral nickel(II)-Tol-BINAP complex, yields anti-α-azido-β-silyloxy adducts with outstanding stereocontrol. researchgate.net The resulting products are valuable precursors for the synthesis of β-hydroxy-α-amino acids, which are fundamental components of numerous biologically active peptides and natural products. researchgate.net
Table 1: Diastereoselective Aldol Reactions with N-Acetyl Thiazolidinethione
| Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| Isobutyraldehyde | >95:5 | 85 | nih.gov |
| Benzaldehyde (B42025) | >95:5 | 82 | nih.gov |
| 2-Methylpropanal | 13:1 | - | nih.gov |
Mechanistic Insights into Stereoselective Transformations
The high degree of stereoselectivity observed in reactions involving N-acyl-(4R)-4-methyl-1,3-thiazolidine-2-thiones can be attributed to the formation of rigid, chelated transition states. In the case of boron-mediated aldol reactions, it is proposed that the boron enolate forms a six-membered, chair-like transition state. The stereochemical outcome is dictated by the minimization of steric interactions between the aldehyde substituent and the chiral auxiliary.
Computational studies have provided deeper insights into the stereochemical control exerted by these auxiliaries. For the nickel(II)-catalyzed asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, theoretical calculations have been instrumental in elucidating the origin of the observed high enantioselectivity. researchgate.net These studies help in building a mechanistic model that accounts for the stereochemical outcome of the reaction.
The conformation of the N-acyl thiazolidinethione itself plays a crucial role. The sulfur atom of the thiazolidinethione and the carbonyl oxygen of the acyl group can chelate to a metal center, creating a rigid scaffold. The methyl group at the C4 position of the thiazolidine (B150603) ring then effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face. This model of a chelated Z-enolate bound to a distorted square-planar Ni(II) complex has been proposed to explain the stereoselectivity in reactions with acetals. ub.edu
Emerging Research Directions and Future Perspectives for 4r 4 Methyl 1,3 Thiazolidine 2 Thione Research
Integration with Flow Chemistry and Sustainable Synthesis Practices
A significant frontier in chemical synthesis is the adoption of green and sustainable practices, with a strong emphasis on moving from traditional batch processing to continuous flow chemistry. For (4R)-4-Methyl-1,3-thiazolidine-2-thione, this transition represents a major area for future research. Flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scalability and automation.
Future research will likely focus on adapting the synthesis of the this compound core and its subsequent derivatization into continuous flow reactors. For instance, base-catalyzed protocols that proceed under ambient temperatures and solvent-free conditions are ideal candidates for such adaptation. acs.org The development of packed-bed reactors containing immobilized catalysts or reagents could further streamline these processes, minimizing waste and simplifying purification.
Sustainable synthesis also extends to the choice of reagents and solvents. Research efforts are anticipated to explore:
Solvent-Free Synthesis: Expanding on methods that utilize no solvent or green solvents (e.g., water, supercritical CO2, or bio-derived solvents). nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as one-pot, multi-component reactions. nih.gov
Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and environmental impact. acs.org
The integration of these principles will not only make the use of this compound more environmentally benign but also more cost-effective for potential industrial applications.
Exploration of Novel Catalytic Systems Incorporating the Thiazolidine-2-thione Moiety
Beyond its role as a stoichiometric chiral auxiliary, the rigid, chiral backbone of this compound makes it an attractive scaffold for the design of novel chiral catalysts. This represents a pivotal shift from using the molecule as a temporary director of stereochemistry to employing it as a permanent, reusable facilitator of asymmetric transformations.
Emerging research is directed towards functionalizing the thiazolidine-2-thione ring, typically at the nitrogen atom, to introduce catalytically active groups. For example, the incorporation of a thiourea (B124793) moiety can create bifunctional organocatalysts capable of activating substrates through hydrogen bonding. Such catalysts have shown promise in asymmetric Michael addition reactions, yielding products with high enantiomeric excess. scientifiq.ai
Future investigations are expected to expand this concept, exploring the development of:
Chiral Ligands for Metal Catalysis: The sulfur and nitrogen atoms of the thiazolidine-2-thione ring can act as coordination sites for transition metals. By synthesizing derivatives with additional coordinating groups, novel chiral ligands can be created for a wide range of metal-catalyzed reactions, including hydrogenations, cross-couplings, and cycloadditions.
Bifunctional Catalysts: Combining the thiazolidine-2-thione scaffold with other catalytic motifs (e.g., Brønsted acids, Lewis bases, or other hydrogen-bond donors) to create catalysts for complex cascade reactions.
Immobilized Catalysts: Grafting these novel catalytic systems onto solid supports to facilitate catalyst recovery and recycling, aligning with the principles of sustainable chemistry.
The table below summarizes potential catalytic systems that could be developed from the this compound scaffold.
| Catalyst Type | Potential Functional Group | Target Reaction Class |
| Organocatalyst | Thiourea, Squaramide | Michael Additions, Aldol (B89426) Reactions |
| Chiral Ligand | Phosphine, Pyridine | Asymmetric Hydrogenation, Cross-Coupling |
| Bifunctional Catalyst | Amino group, Carboxylic acid | Cascade/Tandem Reactions |
Untapped Reactivity Patterns and Stereochemical Challenges
While the reactivity of N-acyl derivatives of chiral thiazolidine-2-thiones is a cornerstone of their application, there remain significant opportunities to explore untapped reactivity patterns and address persistent stereochemical challenges. The presence of multiple reactive sites—the nitrogen, the thione sulfur, and the C5 methylene (B1212753) group—offers fertile ground for novel transformations.
One key area of investigation is the chemoselective functionalization of the ambident nucleophilic character of the thiazolidine-2-thione anion, which can undergo either N-alkylation or S-alkylation. researchgate.net Controlling this selectivity is a significant challenge and an opportunity to access different classes of derivatives. Future work could focus on leveraging cation chelation, solvent effects, or specific electrophiles to direct reactivity towards one atom over the other.
Further research into untapped reactivity could include:
C5-Position Functionalization: Developing methods for the stereoselective introduction of substituents at the C5 position of the ring, creating more complex and sterically hindered chiral building blocks.
Ring-Opening Reactions: Exploring novel transformations that proceed via selective cleavage of the thiazolidine-2-thione ring to generate other useful chiral sulfur- and nitrogen-containing compounds.
Radical Reactions: Investigating the behavior of N-acyl thiazolidine-2-thiones in radical-mediated processes to forge challenging carbon-carbon and carbon-heteroatom bonds.
Addressing stereochemical challenges remains paramount. While N-acyl thiazolidine-2-thiones provide excellent stereocontrol in many reactions, achieving perfect diastereoselectivity (>99:1 dr) in the synthesis of highly complex molecules can be difficult. Future research will continue to seek milder and more efficient conditions for attaching and, crucially, removing the auxiliary without racemization or epimerization of the desired product.
Advanced Computational Methods for Predicting Stereoselectivity
The synergy between experimental and computational chemistry is transforming the way chemical research is conducted. For this compound, advanced computational methods are becoming indispensable tools not just for rationalizing observed results but for predicting reactivity and stereoselectivity a priori.
Density Functional Theory (DFT) has proven highly effective in elucidating reaction mechanisms and understanding the origins of stereoselectivity. acs.org Computational studies can map out the potential energy surfaces of transition states, allowing researchers to visualize the key interactions between a chiral auxiliary-bearing substrate and a reagent that dictate the stereochemical outcome. scientifiq.ai This insight is critical for optimizing reaction conditions and for the rational design of more selective derivatives.
The future of computational chemistry in this field lies in its predictive power:
In Silico Catalyst Design: Using molecular modeling to design novel catalysts based on the this compound scaffold, optimizing their geometry and electronic properties for specific asymmetric transformations before their synthesis is attempted.
Predictive Stereochemical Models: Developing robust computational models that can accurately predict the diastereomeric or enantiomeric ratio for a given reaction, thereby guiding substrate and reagent choice and reducing the need for extensive experimental screening.
Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic conformational behavior of substrates and catalysts, providing a more complete picture of the factors governing stereoselection.
The integration of these computational tools will accelerate the discovery of new reactions and applications for this compound, making the research process more efficient and resource-conscious.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4R)-4-Methyl-1,3-thiazolidine-2-thione, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound can be synthesized via cyclization reactions using thiocarbonylating agents like N,N'-thiocarbonyldiimidazole (TCDI). For example, enantioselective synthesis of structurally similar thiazolidine-2-thiones involves reacting chiral amino alcohols with TCDI under mild conditions (e.g., THF, 0–25°C) to preserve stereochemistry . Optimization of solvent polarity and temperature is critical to avoid racemization. Characterization via chiral HPLC or polarimetry ensures enantiomeric purity.
- Key Considerations : Steric hindrance at the 4-position (methyl group) may slow cyclization kinetics, requiring extended reaction times or elevated temperatures.
Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?
- Methodology :
- NMR : H and C NMR can identify characteristic signals for the thione sulfur (C=S, δ ~200–220 ppm in C) and the methyl group (δ ~1.3–1.5 ppm in H). NOESY or ROESY experiments help confirm the (4R) configuration by spatial proximity between the methyl group and adjacent protons .
- X-ray Crystallography : Single-crystal studies provide definitive stereochemical assignment. For example, analogous thiazolidine-2-thiones exhibit bond lengths of ~1.68 Å for C=S and tetrahedral geometry at the 4-position .
Q. What are the typical reactivity patterns of the thione group in this compound under oxidative or nucleophilic conditions?
- Methodology : The thione (C=S) group undergoes nucleophilic addition or oxidation. For instance:
- Oxidation : Reaction with HO or mCPBA converts the thione to a sulfoxide or sulfone, altering electronic properties for downstream applications .
- Nucleophilic Substitution : Thione sulfur reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives, useful in prodrug design .
Advanced Research Questions
Q. How does the (4R)-methyl configuration influence the compound’s biological activity or coordination chemistry?
- Case Study : In platinum-based anticancer agents, axial substituents like methyl groups in cyclohexanediamine ligands enhance therapeutic indices by modulating lipophilicity and DNA binding kinetics. For (4R)-configured analogs, axial methyl groups improve tumor penetration and reduce toxicity compared to equatorial isomers .
- Experimental Design : Compare cytotoxicity of (4R) vs. (4S) isomers in cancer cell lines (e.g., L1210 leukemia) using MTT assays. Molecular docking studies can correlate stereochemistry with target affinity.
Q. What strategies resolve contradictions in reported catalytic activity of thiazolidine-2-thiones in asymmetric synthesis?
- Analysis : Discrepancies in enantioselectivity may arise from impurities in starting materials or solvent effects. For example, polar aprotic solvents (DMF, DMSO) stabilize transition states differently than nonpolar solvents (toluene).
- Resolution : Reproduce reactions under strictly anhydrous conditions and characterize intermediates via LC-MS. Cross-validate results using multiple catalysts (e.g., Jacobsen’s thiourea vs. Cinchona alkaloids) .
Q. How can computational methods (DFT, MD) predict the stability and reactivity of this compound in complex reaction environments?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media to model aggregation behavior or degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
